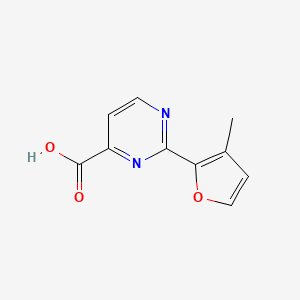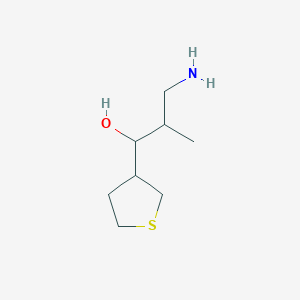
1-Bromo-2,3,4-trimethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,3,4-trimethylpentane is an organic compound with the molecular formula C8H17Br. It is a branched alkyl halide, specifically a brominated derivative of trimethylpentane. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
1-Bromo-2,3,4-trimethylpentane can be synthesized through various methods. One common synthetic route involves the radical bromination of 2,3,4-trimethylpentane using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of light or a radical initiator . The reaction typically proceeds under mild conditions, with the bromine substituting a hydrogen atom on the carbon chain.
Industrial production methods may involve similar bromination processes, often optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial-scale synthesis.
Chemical Reactions Analysis
1-Bromo-2,3,4-trimethylpentane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2), where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-). These reactions typically occur under basic or neutral conditions.
Elimination Reactions: The compound can undergo elimination reactions (E1 and E2) to form alkenes.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of 2,3,4-trimethylpentane.
Scientific Research Applications
1-Bromo-2,3,4-trimethylpentane has various applications in scientific research:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Material Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It may be employed in studies involving the modification of biomolecules or the investigation of biological pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-2,3,4-trimethylpentane in chemical reactions typically involves the formation of a carbocation intermediate in SN1 reactions or a concerted transition state in SN2 reactions. In elimination reactions, the compound forms a double bond through the removal of a proton and a leaving group (bromine). The specific pathways and intermediates depend on the reaction conditions and the nature of the reagents involved .
Comparison with Similar Compounds
1-Bromo-2,3,4-trimethylpentane can be compared with other brominated alkanes and trimethylpentane derivatives:
1-Bromo-2,2,3-trimethylpentane: Similar in structure but with different substitution patterns, leading to variations in reactivity and physical properties.
2,2,4-Trimethylpentane (Isooctane): A non-brominated isomer used as a standard in octane rating for fuels.
2,3,4-Trimethylpentane: The parent hydrocarbon without the bromine substituent, used in studies of hydrocarbon behavior and properties.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
Molecular Formula |
C8H17Br |
|---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
1-bromo-2,3,4-trimethylpentane |
InChI |
InChI=1S/C8H17Br/c1-6(2)8(4)7(3)5-9/h6-8H,5H2,1-4H3 |
InChI Key |
AQLJIELTOOMRQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


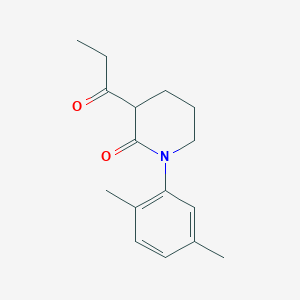
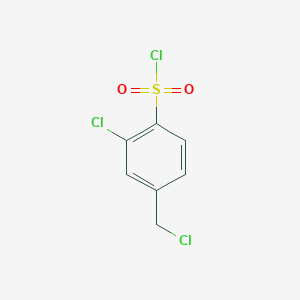

![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,5-dimethylcyclohexan-1-ol](/img/structure/B13187241.png)
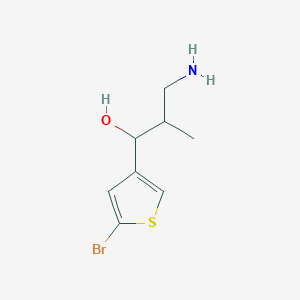
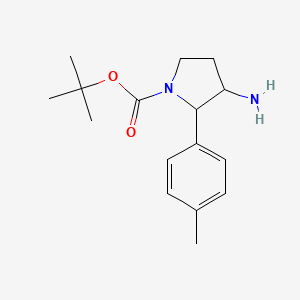
![Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate](/img/structure/B13187249.png)
![({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13187251.png)
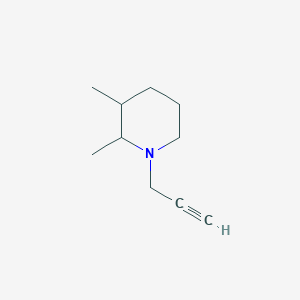
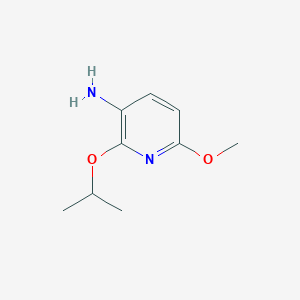
![2-[5-(Benzyloxy)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13187265.png)
